molecular formula C12H6ClF3N2 B3177183 4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline CAS No. 136773-68-7

4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline

Cat. No.: B3177183
CAS No.: 136773-68-7
M. Wt: 270.64 g/mol
InChI Key: SHVKZJOZUFVVOI-UHFFFAOYSA-N
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Scientific Research Applications

4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the development of specialty chemicals and materials.

Safety and Hazards

The safety data sheet indicates that 4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment and adequate ventilation are recommended when handling this compound .

Future Directions

Quinoxaline derivatives, including 4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline, have shown promising perspectives in the treatment of Mycobacterium tuberculosis and other diseases . Further investigation and development of drug discovery based on this scaffold are warranted .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing robust purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound in research, offering different reactivity and interaction profiles compared to its analogs .

Properties

IUPAC Name

4-chloro-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF3N2/c13-11-10-2-1-5-18(10)9-4-3-7(12(14,15)16)6-8(9)17-11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVKZJOZUFVVOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C3=C(C=C(C=C3)C(F)(F)F)N=C(C2=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00568776
Record name 4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00568776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136773-68-7
Record name 4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00568776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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